(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one
Description
Properties
IUPAC Name |
(2E,3E)-3-hydroxyimino-2-[(4-methoxyphenyl)hydrazinylidene]-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-9-7-13(8-10-14)18-19-15(11-17-21)16(20)12-5-3-2-4-6-12/h2-11,18,21H,1H3/b17-11+,19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMJUMJUNTHSW-DEBUNUGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\O)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized to introduce the hydroxyimino group.
Condensation: The final step involves the condensation of the oxidized intermediate with a phenylpropanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl and phenylpropanone groups can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds:
(2E,3E)-1-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one (C₁₅H₁₀BrCl₂N₃O₂, M = 415.07 g/mol) : Structural Differences: Bromophenyl and dichlorophenyl substituents replace the methoxyphenyl and phenyl groups. Electronic Effects: Bromine and chlorine are electron-withdrawing, contrasting with the electron-donating methoxy group. Hydrogen Bonding: The hydroxyimino group remains, but the absence of methoxy limits hydrogen bond acceptor sites.
(3E)-3-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-1-(propan-2-yl)-2,3-dihydro-1H-indol-2-one (C₁₈H₁₄Cl₂F₃N₃O, M = 416.22 g/mol) :
- Core Structure : Indole-2,3-dione replaces the propan-1-one backbone.
- Substituents : Trifluoromethyl and dichlorophenyl groups enhance lipophilicity, impacting bioavailability.
N′-[(1E,2E)-1-(2-Phenylhydrazin-1-ylidene)-1-(phenylsulfonyl)propan-2-yl-idene]benzohydrazide :
- Functional Groups : Sulfonyl and benzohydrazide groups introduce strong hydrogen bond acceptors (S=O, C=O).
- Supramolecular Features : Forms intramolecular S(6) hydrogen-bonded rings and π–π interactions, stabilizing the crystal lattice.
Table 1: Structural and Electronic Comparison
| Compound | Key Substituents | Electronic Effects | Hydrogen Bonding Features |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, phenyl | Electron-donating (OMe) | Hydroxyimino (-N-OH), hydrazone (C=N) |
| Bromophenyl-Dichlorophenyl Derivative | Br, Cl | Electron-withdrawing | Hydroxyimino, no methoxy acceptor |
| Trifluoromethyl-Indole Derivative | CF₃, Cl | Strongly electron-withdrawing | Hydrazone, ketone (C=O) |
| Sulfonyl-Benzohydrazide Derivative | SO₂, benzohydrazide | Polarizable S=O, C=O | Intramolecular S(6) rings, π–π stacking |
Physicochemical Properties
Solubility and Stability :
- Hydrogen Bonding and Crystal Packing: The target compound’s hydroxyimino group can form intermolecular O–H⋯N/O hydrogen bonds, similar to sulfonyl derivatives . Methoxy groups act as hydrogen bond acceptors, influencing crystal packing differently than electron-withdrawing substituents .
Biological Activity
The compound (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by case studies, data tables, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
1. Anticancer Activity
Hydrazone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study : A study highlighted the synthesis of novel hydrazone derivatives that demonstrated potent inhibitory effects on tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression. The inhibition constants () for these compounds were reported in the low nanomolar range (e.g., 43 nM for one of the most potent compounds) .
| Compound | Target | (nM) |
|---|---|---|
| Compound 30 | hCA IX | 43 |
| Compound 32 | hCA II | 4.4 |
| Compound 29 | hCA I | 3.0 |
2. Antimicrobial Activity
Hydrazones have shown broad-spectrum antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Research Findings : A review indicated that hydrazone derivatives possess significant antibacterial and antifungal activities. For instance, compounds similar to the target compound demonstrated effectiveness against Candida albicans and various bacterial strains .
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 125 μg/mL |
| Staphylococcus aureus | Antibacterial | 50 μg/mL |
3. Anti-inflammatory Activity
Hydrazone derivatives are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 . Compounds exhibiting similar structures to this compound have been shown to reduce inflammation in various animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2E,3E)-3-(N-hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one?
- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and ketones. For example, hydrazinylidene intermediates (e.g., 4-methoxyphenylhydrazine) can react with α,β-unsaturated ketones under acidic or basic conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing yield and stereoselectivity .
- Validation : Monitor reaction progress using TLC or HPLC. Crystallization from ethanol/water mixtures can purify the product, with structural confirmation via XRD (as demonstrated for analogous hydrazinylidene derivatives) .
Q. How can the stereochemistry and molecular conformation of this compound be confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, analogous hydrazinylidene compounds exhibit planar geometries stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O interactions). Crystallize the compound in DMF or ethanol, and compare bond lengths/angles with DFT-optimized structures .
- Data Interpretation : Mean C–C bond lengths in similar structures are ~1.40 Å, with dihedral angles <5° between aromatic rings, confirming rigidity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identify N–H (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=N (1600–1640 cm⁻¹) stretches.
- NMR : NMR signals for hydrazinylidene protons appear at δ 8.5–9.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
- UV-Vis : π→π* transitions in the 250–350 nm range, with solvatochromic shifts indicating polar excited states .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Calculate Gibbs free energy of tautomers (e.g., keto-enol equilibria) to predict dominant forms in solution .
Q. What strategies resolve contradictions in observed biological activity data (e.g., antimicrobial vs. inactive results)?
- Approach :
- Structural Variants : Test analogs with substituent modifications (e.g., replacing 4-methoxy with nitro groups) to isolate structure-activity relationships.
- Assay Conditions : Vary pH, solvent polarity, and microbial strains. For instance, hydrazinylidene derivatives show pH-dependent activity due to protonation of the N-hydroxyimino group .
Q. How can flow chemistry optimize the synthesis of this compound for reproducibility and scalability?
- Methodology : Adapt batch protocols to continuous-flow systems. Key parameters:
- Residence Time : 10–30 minutes at 70°C.
- Mixing Efficiency : Use micromixers to ensure rapid reagent interaction.
- In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring .
Q. What are the implications of crystal packing and intermolecular interactions on material properties?
- Analysis : XRD data for related compounds reveal π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonded networks (e.g., O–H⋯N). These interactions influence solubility, melting points, and solid-state reactivity .
- Design : Modify substituents (e.g., bulkier groups on the phenyl ring) to disrupt packing and enhance solubility without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
